ethyl 2-({[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
CAS No.:
Cat. No.: VC14757231
Molecular Formula: C19H17ClN4O4S
Molecular Weight: 432.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H17ClN4O4S |
|---|---|
| Molecular Weight | 432.9 g/mol |
| IUPAC Name | ethyl 2-[[2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
| Standard InChI | InChI=1S/C19H17ClN4O4S/c1-3-28-18(27)17-11(2)21-19(29-17)22-15(25)10-24-16(26)9-8-14(23-24)12-6-4-5-7-13(12)20/h4-9H,3,10H2,1-2H3,(H,21,22,25) |
| Standard InChI Key | FCMWEYFGPRYQNW-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(N=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl)C |
Introduction
Chemical Structure and Molecular Characteristics
The compound’s architecture integrates three heterocyclic systems:
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Thiazole ring: A five-membered ring containing sulfur and nitrogen atoms at positions 1 and 3, respectively. The 5-carboxylate group enhances solubility, while the 4-methyl substitution influences steric interactions.
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Pyridazine moiety: A six-membered diazine ring with nitrogen atoms at positions 1 and 2. The 3-(2-chlorophenyl) substituent introduces aromaticity and potential π-π stacking interactions.
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Acetamide linker: Connects the thiazole and pyridazine systems, enabling conformational flexibility and hydrogen-bonding capabilities .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₇ClN₄O₄S |
| Molecular Weight | 432.9 g/mol |
| IUPAC Name | Ethyl 2-[[2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
| Canonical SMILES | CCOC(=O)C1=C(N=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl)C |
| Topological Polar Surface Area | 126 Ų |
The presence of multiple hydrogen-bond acceptors (e.g., carbonyl groups) and a hydrophobic chlorophenyl group suggests dual solubility characteristics, aligning with drug-like properties .
Synthesis and Reaction Pathways
The synthesis of this compound involves multi-step organic reactions, leveraging classical heterocyclic formation strategies.
Core Assembly Strategy
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Thiazole Ring Formation:
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Pyridazine Functionalization:
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Cyclocondensation of hydrazine derivatives with diketones generates the pyridazine core.
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Chlorophenyl substitution at position 3 is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
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Acetamide Linker Installation:
Table 2: Representative Synthetic Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Thiourea, ethanol, 65–75°C | 85 |
| 2 | Acetic anhydride, pyridine, 60°C | 78 |
| 3 | NBS, dioxane/H₂O, thiourea, 80°C | 95 |
Notably, α-bromination using N-bromosuccinimide (NBS) proves critical for thiazole ring closure, as demonstrated in analogous syntheses .
Biological Activities and Mechanistic Insights
While direct pharmacological data on this compound remain limited, structural analogs provide insights into potential mechanisms:
Enzyme Modulation
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Muscarinic Acetylcholine Receptor (mAChR) Modulation: Pyridyl-thiazolamine derivatives exhibit positive allosteric modulation of M₃ mAChR, suggesting that the pyridazine-thiazole scaffold may interact with similar GPCR targets .
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Kinase Inhibition: Thiazole-5-carboxylates demonstrate inhibitory activity against tyrosine kinases (e.g., Bcr-Abl), a trait shared with anticancer agents like dasatinib .
Hypothesized Therapeutic Applications
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Oncology: The chlorophenyl group may enhance DNA intercalation or topoisomerase inhibition, as seen in ellipticine derivatives.
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Neurological Disorders: mAChR modulation could address overactive bladder or Alzheimer’s disease symptoms .
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison of Thiazole Derivatives
| Compound | Target | IC₅₀/EC₅₀ | Selectivity |
|---|---|---|---|
| Dasatinib | Bcr-Abl kinase | 0.6 nM | >100x vs. Src |
| Compound 3g | M₃ mAChR | 120 nM | >50x vs. M₁/M₂ |
| Target Compound | Hypothetical | — | — |
The target compound’s pyridazine ring differentiates it from dasatinib’s pyrimidine core, potentially altering kinase binding kinetics .
Future Research Directions
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Pharmacological Profiling:
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Conduct high-throughput screening against kinase panels and GPCR arrays.
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Assess cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa).
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Structural Optimization:
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Computational Studies:
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Perform molecular docking simulations with M₃ mAChR (PDB: 5CXV) to identify binding motifs.
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Predict ADMET properties using QSAR models.
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